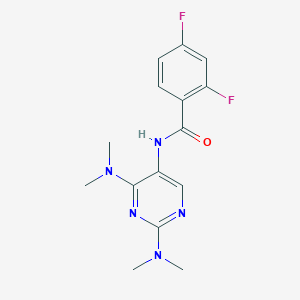

N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2,4-difluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

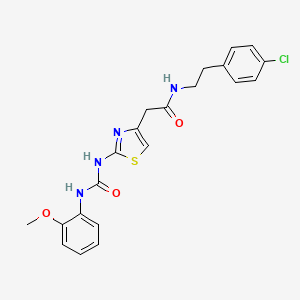

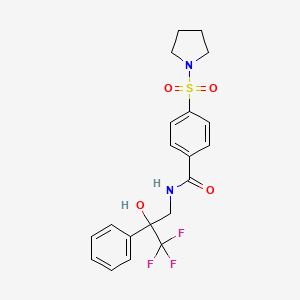

Molecular Structure Analysis

The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has two dimethylamino groups attached to the pyrimidine ring and a difluorobenzamide group. The presence of fluorine atoms could potentially increase the compound’s stability and alter its reactivity .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-donating dimethylamino groups and the electron-withdrawing difluorobenzamide group. These groups could potentially make the compound more reactive towards electrophiles .Aplicaciones Científicas De Investigación

Antibacterial and Antifungal Activities

N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2,4-difluorobenzamide and its derivatives have been explored for their antibacterial and antifungal properties. A study conducted by Khan et al. (2015) demonstrated that pyrimidine derivatives, including those related to the chemical , showed significant activity against various Gram-positive and Gram-negative bacteria as well as pathogenic fungi (Khan et al., 2015).

Reductive Chemistry in Hypoxia-Selective Cytotoxins

Palmer et al. (1995) investigated a bioreductive drug structurally similar to N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2,4-difluorobenzamide, examining its selective toxicity for hypoxic cells. This research is vital for understanding the compound's potential in targeting hypoxic tumor cells (Palmer et al., 1995).

Conformational Studies

Forbes et al. (2001) explored the conformational behavior of N-(pyrimidin-2-yl)pentafluorobenzamide, which shares structural similarities with the compound . Their study on the cis and trans rotamers and their solvent dependence provides insight into the chemical behavior of related compounds (Forbes et al., 2001).

Photophysical Properties and pH-Sensing Applications

The photophysical properties and potential pH-sensing applications of pyrimidine-phthalimide derivatives were studied by Yan et al. (2017). This research is crucial for understanding the optical and electronic properties of similar compounds, which could have implications in sensor technology and photodynamic therapy (Yan et al., 2017).

DNA Binding and Topoisomerase Inhibition

Spychała et al. (1994) conducted research on diaryltriazines nucleic acid binding agents, which include structural motifs similar to N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2,4-difluorobenzamide. Their findings on DNA binding and topoisomerase inhibition are important for understanding the potential therapeutic applications of these compounds (Spychała et al., 1994).

Gene-Directed Enzyme Prodrug Therapy (GDEPT)

Research on nitrogen mustard analogues for gene-directed enzyme prodrug therapy (GDEPT) by Friedlos et al. (1997) offers insights into the use of similar compounds in cancer therapy. Understanding the structural variations and cytotoxicity of these analogues could be crucial for developing effective cancer treatments (Friedlos et al., 1997).

Propiedades

IUPAC Name |

N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-2,4-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F2N5O/c1-21(2)13-12(8-18-15(20-13)22(3)4)19-14(23)10-6-5-9(16)7-11(10)17/h5-8H,1-4H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWXXTPYQRXYHTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1NC(=O)C2=C(C=C(C=C2)F)F)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F2N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2,4-difluorobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2759161.png)

![3-(5-Bromo-2-methoxyphenyl)-5,7-dimethyl-9-(3-methylbutyl)-5,7,9-trihydro-1,2, 4-triazolo[3,4-i]purine-6,8-dione](/img/no-structure.png)

![N-(2-chloro-4-fluorophenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2759170.png)

![2-Ethyl-4-methylsulfanyl-[1]benzofuro[3,2-d]pyrimidine](/img/structure/B2759175.png)

![3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B2759176.png)

![1,2-Diazaspiro[2.5]oct-1-en-5-amine hydrochloride](/img/structure/B2759178.png)

![4-(1,6,7-Trimethyl-2,4-dioxo-3-prop-2-enyl-1,3,5-trihydro-4-imidazolino[1,2-h] purin-8-yl)benzenesulfonamide](/img/structure/B2759179.png)

![2-[7-(3,4-dimethylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2759180.png)

![2-(1H-Indol-3-YL)-2-oxo-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}acetamide](/img/structure/B2759184.png)